VU0453379

Description

Structure

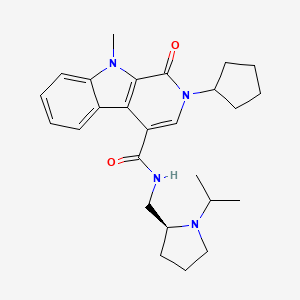

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYYOVRNPJSWTO-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VU0453379: A Positive Allosteric Modulator of the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453379 is a selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, this compound does not activate the GLP-1R directly but enhances the receptor's response to its endogenous ligand, GLP-1, and other orthosteric agonists. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on GLP-1R signaling and its functional consequences in both in vitro and in vivo models. The information presented is intended to support further research and development of GLP-1R PAMs as potential therapeutics for metabolic and neurological disorders.

Core Mechanism of Action: Positive Allosteric Modulation of GLP-1R

This compound functions as a positive allosteric modulator of the GLP-1R. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, GLP-1. This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric agonist.

The primary downstream signaling pathway of the GLP-1R involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). As a PAM, this compound potentiates this signaling cascade in the presence of a GLP-1R agonist.

Quantitative In Vitro Pharmacology

The potency and efficacy of this compound have been characterized in various in vitro assays. A key parameter is its half-maximal effective concentration (EC50) for the potentiation of GLP-1R activity.

| Parameter | Value | Assay | Cell Line | Agonist |

| EC50 | 1.3 µM | Calcium Mobilization | 9-3-H cells expressing human GLP-1R | GLP-1 |

Table 1: In Vitro Potency of this compound

Key Experimental Findings and Protocols

In Vitro Calcium Mobilization

This compound enhances GLP-1-induced intracellular calcium mobilization, a downstream event of GLP-1R activation.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: 9-3-H cells stably expressing the human GLP-1R are cultured in standard media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: A dilution series of this compound is added to the wells.

-

Agonist Stimulation: An EC20 concentration of GLP-1 is added to the wells to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Potentiation of Insulin Secretion

In primary mouse pancreatic islets, this compound potentiates exenatide-induced insulin secretion, demonstrating its potential for glycemic control.

Experimental Protocol: Insulin Secretion from Primary Mouse Pancreatic Islets

-

Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a low-glucose buffer.

-

Stimulation: Islets are then incubated in a high-glucose buffer containing a low dose of exenatide in the presence or absence of this compound.

-

Supernatant Collection: The supernatant is collected after the incubation period.

-

Insulin Measurement: Insulin concentration in the supernatant is measured using an ELISA kit.

-

Data Analysis: The potentiation of insulin secretion by this compound is calculated relative to the control conditions.

In Vivo Efficacy in a Parkinson's Disease Model

This compound has demonstrated efficacy in a rat model of Parkinson's disease motor symptoms by reversing haloperidol-induced catalepsy. This effect is attributed to the potentiation of endogenous GLP-1 signaling in the CNS.

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

-

Catalepsy Induction: Haloperidol is administered intraperitoneally (i.p.) to induce catalepsy.

-

Compound Administration: this compound or vehicle is administered i.p. at various doses prior to or after haloperidol administration.

-

Catalepsy Assessment: Catalepsy is measured at specific time points using the bar test. The latency for the rat to remove both forepaws from a raised bar is recorded.

-

Data Analysis: The reversal of catalepsy by this compound is determined by comparing the latency times of the treated groups to the vehicle control group.

| Parameter | Value | Model |

| Reversal of Catalepsy | Significant at 30 mg/kg | Haloperidol-induced catalepsy in rats |

Table 2: In Vivo Efficacy of this compound

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that acts as a positive allosteric modulator of the GLP-1R. Its ability to potentiate GLP-1 signaling in a CNS-penetrant manner opens avenues for the treatment of not only metabolic disorders like type 2 diabetes but also neurodegenerative diseases such as Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for further investigation into the mechanism of action and therapeutic potential of this compound and other GLP-1R PAMs.

The Discovery and Synthesis of VU0453379: A CNS-Penetrant GLP-1 Receptor Positive Allosteric Modulator

A Technical Whitepaper for Drug Development Professionals

Abstract

VU0453379 is a novel, potent, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Its discovery represents a significant advancement in the pursuit of orally bioavailable small molecules for the treatment of type 2 diabetes and potentially for neurological disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Pharmacological Profile

This compound, also referred to as (S)-9b in the primary literature, was identified through a sophisticated high-throughput screening (HTS) campaign followed by an iterative parallel synthesis effort.[1][2][3] The screening was designed to identify compounds that could potentiate the effects of GLP-1, a key incretin hormone with established therapeutic roles in glucose homeostasis and emerging roles in neuroprotection.

Pharmacological Data

This compound acts as a positive allosteric modulator, enhancing the efficacy of endogenous and synthetic GLP-1R agonists. The compound exhibits enantiospecific activity, with the (S)-enantiomer being the active form. A summary of its key in vitro and in vivo pharmacological data is presented below.

| Parameter | Agonist | Value | Species | Assay/Model | Reference |

| EC50 | GLP-1 (at EC20) | 1.8 µM | CHO cells expressing human GLP-1R | ||

| EC50 | Exenatide (at EC20) | 8.4 µM | CHO cells expressing human GLP-1R | ||

| EC50 | Liraglutide (at EC20) | 30 µM | CHO cells expressing human GLP-1R | ||

| Fold-Shift | GLP-1 | 1.6-fold at 20 µM | CHO cells expressing human GLP-1R | ||

| Insulin Secretion | Exenatide (10 nM) | Potentiation at 30 µM | Mouse | Primary pancreatic islets | |

| Catalepsy Reversal | Haloperidol (0.75 mg/kg) | Significant reversal at 10 and 30 mg/kg (ip) | Rat | Haloperidol-induced catalepsy | |

| Catalepsy Reversal | Haloperidol (1.5 mg/kg) | Significant reversal at 30 mg/kg (ip) | Rat | Haloperidol-induced catalepsy |

Mechanism of Action: GLP-1R Signaling Pathway

This compound potentiates GLP-1R signaling. Upon binding of an agonist like GLP-1, the receptor activates adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological effects, such as glucose-stimulated insulin secretion. As a PAM, this compound binds to a site on the receptor distinct from the orthosteric agonist binding site, enhancing the receptor's response to the agonist.

Caption: GLP-1R signaling pathway potentiated by this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence culminating in the coupling of a β-carbolinone core with a chiral pyrrolidine fragment, followed by N-alkylation. The general synthetic approach is outlined below.

Synthetic Workflow

The overall process begins with the formation of the key β-carbolinone acid intermediate. This is then coupled with the appropriate chiral aminomethyl pyrrolidine. The final step involves the reductive amination to install the isopropyl group on the pyrrolidine nitrogen.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Final Synthetic Steps

The following protocol describes the final steps for the synthesis of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide, (S)-9b (this compound).

-

Amide Coupling: To a solution of the β-carbolinone carboxylic acid intermediate in DMF, add HATU and DIEA. Stir the mixture at room temperature. Add (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate and continue stirring until the reaction is complete as monitored by LC/MS.

-

Boc Deprotection: The resulting Boc-protected intermediate is dissolved in dichloromethane (DCM). A solution of 4 M HCl in dioxane is added, and the mixture is stirred at room temperature to effect deprotection.

-

Reductive Amination (Final Step): To a round-bottom flask at room temperature, add the deprotected (S)-2-cyclopentyl-9-methyl-1-oxo-N-(pyrrolidin-2-ylmethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (1 equivalent) dissolved in CH2Cl2 and dry acetone (excess). Stir the resulting mixture for 5 minutes. Add sodium triacetoxyborohydride (approx. 1.4 equivalents) and stir for an additional 4 hours.

-

Workup and Purification: Upon completion as monitored by LC/MS, quench the reaction with sodium bicarbonate solution and extract the product with CH2Cl2. The combined organic layers are dried and concentrated. The residue is taken up in dimethyl sulfoxide and purified by reverse-phase preparative HPLC to afford the final product.

Key Experimental Methodologies

High-Throughput Screening (HTS) Protocol

The discovery of the initial chemical scaffold was enabled by a duplexed, functional multi-addition high-throughput screen.

-

Cell Line: A stable cell line co-expressing the human GLP-1R and a cAMP-responsive reporter gene is used.

-

Assay Principle: The assay measures the potentiation of a sub-maximal (EC20) concentration of GLP-1 by test compounds.

-

Procedure:

-

Plate cells in 1536-well microplates.

-

Add test compounds at a fixed concentration.

-

Incubate for a defined period.

-

Add an EC20 concentration of GLP-1.

-

Incubate to allow for reporter gene expression.

-

Add detection reagents and measure the signal (e.g., luminescence or fluorescence).

-

-

Hit Criteria: Compounds producing a significant increase in signal compared to the GLP-1 EC20 control are identified as hits.

Haloperidol-Induced Catalepsy Model

This in vivo model assesses the potential of CNS-penetrant GLP-1R modulators to exert effects on central neurotransmitter systems.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Induction of Catalepsy: Administer haloperidol (e.g., 0.75 or 1.5 mg/kg, i.p.) to induce a cataleptic state.

-

Drug Administration: Administer this compound or vehicle control (e.g., 10% Tween 80) at various doses (e.g., 10, 30 mg/kg, i.p.) prior to or after haloperidol administration.

-

Assessment of Catalepsy: At specified time points, measure the latency of the rat to remove its forepaws from a raised horizontal bar (bar test). A cut-off time (e.g., 30 seconds) is typically used.

-

Data Analysis: Compare the latency times between the vehicle-treated and this compound-treated groups. A significant reduction in latency indicates reversal of catalepsy.

Conclusion and Future Directions

The discovery of this compound has provided a valuable chemical tool to explore the pharmacology of GLP-1R PAMs and has established a promising scaffold for the development of novel therapeutics. Its ability to penetrate the CNS and potentiate the effects of endogenous GLP-1 opens up new avenues for treating not only metabolic disorders but also neurodegenerative and psychiatric conditions where GLP-1R signaling is implicated. Future efforts will likely focus on optimizing the potency and pharmacokinetic properties of this chemical series to produce clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vectormine.com [vectormine.com]

An In-depth Technical Guide to VU0453379: A CNS-Penetrant Positive Allosteric Modulator of the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453379 is a novel, potent, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a small molecule, it represents a significant advancement in the development of orally bioavailable therapeutics targeting the GLP-1R for metabolic and neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro/in vivo pharmacology of this compound, based on seminal published research. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation and application of this compound in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the formal name (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide, is a complex heterocyclic molecule. Its structure is characterized by a pyrido[3,4-b]indole core.

| Property | Value |

| IUPAC Name | (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide |

| Molecular Formula | C₂₆H₃₄N₄O₂ |

| Molecular Weight | 434.58 g/mol |

| SMILES | CC(C)N1CCC[C@H]1CNC(=O)c2c3c(c4ccccc4n3C)C(=O)N(C2)C5CCCC5 |

| InChI Key | OCMGNMGYQPPMFF-FYZYNONXSA-N |

Mechanism of Action

This compound functions as a positive allosteric modulator of the GLP-1R. This means that it does not directly activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, GLP-1, and other orthosteric agonists like exenatide. By binding to an allosteric site on the receptor, this compound potentiates the downstream signaling cascades initiated by agonist binding.

GLP-1R Signaling Pathway

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of GLP-1, such as insulin secretion. The receptor can also couple to other pathways, including calcium mobilization.

In Vitro Pharmacology

The pharmacological properties of this compound have been characterized through a series of in vitro assays.

Potency and Efficacy

The potency of this compound as a GLP-1R PAM was determined using intracellular calcium mobilization and cAMP accumulation assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1R.

| Assay | Parameter | Value |

| Calcium Mobilization | EC₅₀ (in the presence of GLP-1 EC₂₀) | 1.8 µM |

| % GLP-1 Max Response | 140% | |

| cAMP Accumulation | EC₅₀ (in the presence of GLP-1 EC₂₀) | 1.3 µM |

| % GLP-1 Max Response | 59.2% |

Selectivity

This compound has demonstrated high selectivity for the GLP-1R. It was found to be inactive at other related receptors, including the melanocortin 4 receptor (MC4R) and the glucagon receptor (GR), at concentrations up to 30 µM.

In Vivo Pharmacology

The in vivo efficacy of this compound was assessed in a rat model of Parkinson's disease, where it demonstrated the ability to reverse haloperidol-induced catalepsy. This effect is attributed to the potentiation of endogenous GLP-1 in the CNS.

| Model | Compound | Dose (mg/kg, i.p.) | Effect |

| Haloperidol-Induced Catalepsy | This compound | 10 | Significant reversal of catalepsy |

| This compound | 30 | Robust reversal of catalepsy |

Pharmacokinetics

Preliminary pharmacokinetic studies have indicated that this compound is CNS penetrant. Further detailed pharmacokinetic parameters are not yet fully published.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to GLP-1R activation.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human GLP-1R are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: this compound or vehicle is added to the wells and incubated for 15 minutes.

-

Agonist Addition and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the addition of an EC₂₀ concentration of GLP-1. The fluorescence is then monitored for several minutes to measure the change in intracellular calcium.

-

Data Analysis: The increase in fluorescence is used to determine the concentration-response curve for this compound in the presence of GLP-1, from which the EC₅₀ and percentage of maximal GLP-1 response are calculated.

Intracellular cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels following GLP-1R stimulation.

Methodology:

-

Cell Culture: CHO-K1-hGLP-1R cells are seeded in 384-well plates and grown overnight.

-

Assay Preparation: The growth medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated for 30 minutes.

-

Compound and Agonist Addition: this compound (or vehicle) is added, followed by an EC₂₀ concentration of GLP-1. The cells are incubated for 30 minutes at room temperature.

-

cAMP Measurement: The intracellular cAMP concentration is determined using a commercially available assay kit (e.g., HTRF or LANCE).

-

Data Analysis: The signal from the cAMP assay is used to generate concentration-response curves and calculate the EC₅₀ and percentage of maximal GLP-1 response for this compound.

Haloperidol-Induced Catalepsy in Rats

This in vivo model assesses the potential of a compound to treat motor deficits associated with Parkinson's disease.

Methodology:

-

Animals: Male Sprague-Dawley rats are used for the study.

-

Drug Administration: Animals are pre-treated with this compound or vehicle via intraperitoneal (i.p.) injection. After a 30-minute absorption period, haloperidol is administered (i.p.) to induce catalepsy.

-

Catalepsy Assessment (Bar Test): At various time points post-haloperidol injection (e.g., 30, 60, and 90 minutes), catalepsy is measured. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time is typically set (e.g., 180 seconds).

-

Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and compared to determine the effect of this compound on reversing haloperidol-induced catalepsy.

Conclusion

This compound is a valuable pharmacological tool for studying the therapeutic potential of GLP-1R positive allosteric modulation. Its CNS penetrance opens up new avenues for investigating the role of the GLP-1R in neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacology and therapeutic applications of this compound and similar molecules.

In Vitro Characterization of VU0453379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, this compound enhances the signaling of endogenous and exogenous GLP-1R agonists, offering a promising therapeutic strategy for metabolic and neurological disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its pharmacological properties, detailed experimental protocols for key assays, and a depiction of its mechanism of action through the GLP-1R signaling pathway.

Pharmacological Profile of this compound

The in vitro activity of this compound has been characterized through various functional and binding assays. The following tables summarize the key quantitative data obtained for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Assay System | Value | Reference |

| EC50 | Calcium Mobilization (hGLP-1R) | 1.3 µM | [1] |

| pEC50 | Calcium Mobilization (hGLP-1R) | 5.69 ± 0.12 | [2] |

| % Max Response | Calcium Mobilization (hGLP-1R, relative to GLP-1) | 53.4 ± 2.03 | [2] |

Table 2: Potentiation of GLP-1R Agonists by this compound

| Agonist | Assay | Fold Potentiation (at approx. EC20 of agonist) | Reference |

| GLP-1 | Calcium Mobilization | Data not available | - |

| Exenatide | Insulin Secretion (mouse pancreatic islets) | Significant augmentation at low-dose exenatide | [3] |

| Liraglutide | Calcium Mobilization | Data not available | - |

Table 3: Binding Affinity and CNS Penetration Potential of this compound

| Parameter | Assay | Value | Reference |

| Binding Affinity (Ki) | Radioligand Binding Assay (GLP-1R) | Data not available | - |

| In Vitro BBB Permeability (Papp) | PAMPA or Caco-2 Assay | Data not available | - |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Calcium Mobilization Assay

This assay measures the ability of this compound to induce or potentiate intracellular calcium release following the activation of GLP-1R, which can couple to Gq proteins, leading to the activation of phospholipase C and subsequent inositol triphosphate (IP3)-mediated calcium release from the endoplasmic reticulum.

Materials:

-

Human GLP-1R expressing cells (e.g., CHO-K1 or HEK-293 cells)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

This compound

-

GLP-1 or other GLP-1R agonists (e.g., Exenatide, Liraglutide)

-

384-well black, clear-bottom assay plates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

-

Cell Plating: Seed the GLP-1R expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Assay Buffer.

-

Remove the cell culture medium from the plates and add 20 µL of the loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 5X stock solution of this compound and any GLP-1R agonists in Assay Buffer.

-

Assay Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then add 5 µL of the 5X compound solution to the wells.

-

Measure the change in fluorescence intensity over time (typically 2-3 minutes) to detect calcium mobilization.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. For EC50 determination, plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation. For potentiation assays, this compound is added prior to the addition of a fixed concentration (e.g., EC20) of a GLP-1R agonist.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of this compound to potentiate the effect of GLP-1R agonists on insulin secretion from pancreatic islets in a glucose-dependent manner.

Materials:

-

Isolated mouse or rat pancreatic islets

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low (2.8 mM) and high (16.7 mM) glucose concentrations.

-

This compound

-

GLP-1R agonist (e.g., Exenatide)

-

96-well plates

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.

-

Pre-incubation: Hand-pick islets of similar size and transfer 5-10 islets per well into a 96-well plate. Pre-incubate the islets in KRBH with low glucose for 1 hour at 37°C.

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add KRBH containing low glucose (negative control), high glucose (positive control), or high glucose with this compound and/or a GLP-1R agonist.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection: Collect the supernatant from each well for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the islet number or total protein content. Potentiation is determined by comparing the insulin secretion in the presence of the agonist alone versus the agonist plus this compound.

Signaling Pathways and Visualizations

GLP-1 Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the GLP-1 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by GLP-1R activation involves the coupling to the stimulatory G-protein (Gαs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). These downstream effectors mediate the various physiological responses to GLP-1, including enhanced insulin secretion.

Caption: GLP-1R signaling pathway potentiated by this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound follows a logical progression from primary screening to more complex functional assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

VU0453379: A Technical Guide to its Selectivity for the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU0453379, a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This compound, with the chemical name (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide, has demonstrated significant potential in modulating GLP-1R activity. This document details the quantitative selectivity of this compound, the experimental protocols used for its characterization, and the key signaling pathways involved.

Quantitative Selectivity Data

This compound exhibits notable selectivity for the GLP-1 receptor. The compound's potency is stereospecific, with the (S)-enantiomer being significantly more active. The following tables summarize the key quantitative data regarding the potency and selectivity of this compound and its enantiomers.

| Compound | Receptor | Assay Type | Parameter | Value (μM) |

| This compound ((S)-enantiomer) | GLP-1R | Calcium Mobilization | EC50 | 1.3[1] |

| (S)-8 (precursor to this compound) | GLP-1R | Calcium Mobilization | EC50 | 2.4[2] |

| (R)-8 (enantiomer of precursor) | GLP-1R | Calcium Mobilization | EC50 | >10[2] |

| This compound ((S)-enantiomer) | Glucagon Receptor (GR) | Calcium Mobilization | Activity | No effect observed[2] |

Experimental Protocols

The characterization of this compound involved a series of robust in vitro assays to determine its potency and selectivity as a GLP-1R PAM. The following are detailed methodologies for the key experiments.

Calcium Mobilization Assay for GLP-1R and GR Activity

This assay was employed as a primary high-throughput screen to identify modulators of GLP-1R and to assess selectivity against the Glucagon Receptor (GR).

1. Cell Culture and Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R) and CHO cells stably expressing the human glucagon receptor (CHO-hGR) were used.

- Cells were cultured in F-12 nutrient mixture supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.

- For the assay, cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

- The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

3. Compound and Agonist Addition:

- A duplexed, triple-addition protocol was utilized.

- First Addition: Test compounds (including this compound) were added to the wells at various concentrations.

- Second Addition: An EC20 concentration of the respective endogenous agonist (GLP-1 for GLP-1R expressing cells, and glucagon for GR expressing cells) was added to potentiate the receptor response.

- Third Addition: A saturating concentration of the endogenous agonist was added to determine the maximal receptor response.

4. Signal Detection and Data Analysis:

- Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader (e.g., FLIPRTETRA).

- Data were normalized to the maximal agonist response.

- EC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

In Vitro cAMP Accumulation Assay

This functional assay serves as a secondary screen to confirm the activity of compounds on the Gαs-coupled signaling pathway of the GLP-1R.

1. Cell Culture:

- HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R) were used.

- Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

2. Assay Procedure:

- Cells were harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

- Cells were then incubated with varying concentrations of this compound in the presence of a sub-maximal concentration (EC20) of GLP-1.

- The reaction was incubated for 30 minutes at 37°C.

3. cAMP Detection:

- Intracellular cAMP levels were quantified using a commercially available cAMP assay kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a GloSensor™ cAMP assay (Promega). These assays are typically based on competitive immunoassay principles or bioluminescence resonance energy transfer (BRET).

4. Data Analysis:

- The generated signal is inversely or directly proportional to the amount of cAMP produced.

- Data were used to generate concentration-response curves, and EC50 values were determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

GLP-1 Receptor Signaling Pathway

Calcium Mobilization Assay Workflow

cAMP Accumulation Assay Workflow

References

Technical Guide: VU0453379, a Positive Allosteric Modulator of the GLP-1 Receptor for Potentiation of Endogenous Incretin Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial information suggesting VU0453379 as a muscarinic M1 receptor positive allosteric modulator (PAM) is incorrect. This document provides a comprehensive overview of this compound as a potent and selective positive allosteric modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Executive Summary

This compound is a novel, central nervous system (CNS) penetrant small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It exhibits ago-PAM activity, meaning it can both potentiate the effects of endogenous GLP-1 and directly activate the receptor to a lesser extent.[3] By binding to an allosteric site on the GLP-1R, this compound enhances the receptor's response to its natural ligand, GLP-1. This mechanism presents a promising therapeutic strategy for conditions where augmenting endogenous GLP-1 signaling is beneficial, such as type 2 diabetes and neurodegenerative diseases. This guide details the pharmacological properties, mechanism of action, and relevant experimental protocols for the characterization of this compound and similar GLP-1R PAMs.

Quantitative Data Presentation

The following tables summarize the known quantitative pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound at the Human GLP-1R

| Parameter | Value | Assay System | Reference |

| EC50 (Ago-PAM Activity) | 1.3 µM | Calcium Mobilization in 9-3-H cells expressing human GLP-1R | [2] |

| EC50 (PAM Activity) | 1.8 µM | Potentiation of GLP-1-induced calcium mobilization | [2] |

| EC50 (PAM Activity) | 8.4 µM | Potentiation of Exenatide-induced calcium mobilization | |

| EC50 (PAM Activity) | 30 µM | Potentiation of Liraglutide-induced calcium mobilization | |

| Efficacy (% of GLP-1 Max) | 59.2% | Calcium Mobilization |

Table 2: In Vivo Data for this compound

| Study Type | Model | Dose | Effect | Reference |

| Neuroprotection | Rat model of Parkinson's disease (Haloperidol-induced catalepsy) | 30 mg/kg | Reversal of catalepsy | |

| Insulin Secretion | Primary mouse pancreatic islets | 30 µM | Potentiation of exenatide-induced insulin secretion |

Mechanism of Action and Signaling Pathways

This compound functions by binding to a topographically distinct (allosteric) site on the GLP-1R, which is separate from the orthosteric binding site where the endogenous ligand GLP-1 binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GLP-1. The primary signaling cascade initiated by GLP-1R activation is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), culminating in potentiated glucose-stimulated insulin secretion from pancreatic β-cells.

Visualizing the Signaling Pathway

Caption: GLP-1R signaling pathway potentiated by this compound.

Proposed Mechanism of this compound Action

The following diagram illustrates the potentiation of the GLP-1 signal by this compound.

Caption: Mechanism of this compound as a GLP-1R PAM.

Experimental Protocols

Detailed protocols for the characterization of GLP-1R PAMs like this compound are crucial for reproducible research and development. Below are representative methodologies for key in vitro assays.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce or potentiate intracellular calcium flux upon GLP-1R activation, which is coupled to Gαq signaling in some cell systems.

Objective: To determine the EC50 and Emax of this compound for both direct receptor activation and potentiation of an orthosteric agonist.

Materials:

-

HEK293 or CHO cells stably expressing the human GLP-1R.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye extrusion).

-

This compound and GLP-1 (or other orthosteric agonist).

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed GLP-1R expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Aspirate culture medium and add the calcium dye loading solution containing probenecid. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC20) concentration of GLP-1 in assay buffer.

-

Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add the compound solutions (this compound alone for ago-PAM activity, or this compound with GLP-1 for PAM activity).

-

Continue to record fluorescence for an additional 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the response against the concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine EC50 and Emax values.

-

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP, the primary second messenger of GLP-1R signaling.

Objective: To measure the effect of this compound on GLP-1R-mediated cAMP production.

Materials:

-

GLP-1R expressing cells.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

This compound and GLP-1.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

Plate reader compatible with the chosen detection technology.

Procedure:

-

Cell Plating: Seed cells in a suitable microplate and culture to desired confluency.

-

Stimulation:

-

Aspirate culture medium and replace with stimulation buffer.

-

Incubate for 30-60 minutes at 37°C.

-

Add this compound and/or GLP-1 at various concentrations.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP kit manufacturer's protocol.

-

Add the detection reagents.

-

-

Measurement: Read the plate on a compatible reader after the recommended incubation period.

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Convert raw data to cAMP concentrations.

-

Plot cAMP concentration against agonist concentration and fit to a dose-response curve to determine EC50 and Emax.

-

Experimental Workflow Visualization

Caption: Experimental workflow for GLP-1R PAM characterization.

Conclusion and Future Directions

This compound is a valuable tool compound for the study of GLP-1R allosteric modulation. Its ability to potentiate endogenous GLP-1 signaling, as demonstrated by the augmentation of exenatide-induced insulin secretion and its efficacy in a preclinical model of Parkinson's disease, highlights the therapeutic potential of this mechanism. The CNS penetrance of this compound further broadens its applicability to neurological disorders where GLP-1R signaling is implicated.

For drug development professionals, the key takeaway is that small molecule GLP-1R PAMs like this compound offer an alternative to injectable peptide agonists, with the potential for oral bioavailability and a more nuanced modulation of the endogenous incretin system. Future research should focus on a more complete pharmacological characterization, including the determination of its binding affinity (Kd) and its effects on the canonical cAMP signaling pathway. Furthermore, comprehensive in vivo studies are required to evaluate its effects on glucose homeostasis, food intake, and body weight to fully assess its therapeutic potential in metabolic diseases. The development of GLP-1R PAMs with optimized pharmacokinetic and pharmacodynamic profiles represents a promising avenue for novel treatments for type 2 diabetes, obesity, and neurodegenerative disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

The GLP-1 Receptor Positive Allosteric Modulator VU0453379: An Early-Stage Research Compendium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, this compound enhances the signaling of the endogenous GLP-1R agonists.[1][2][3] This potentiation of GLP-1R activity, a key regulator of glucose metabolism and neuronal function, positions this compound as a promising therapeutic candidate, particularly in the context of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its pharmacological characterization, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, derived from the initial characterization studies.

Table 1: In Vitro Activity of this compound at the GLP-1 Receptor

| Assay Type | Cell Line | Agonist | EC50 (µM) | % Max Response (vs. GLP-1) | Reference |

| Calcium Mobilization | Human GLP-1R 9-3-H | GLP-1 | 1.3 | 59.2% | [1] |

| cAMP Accumulation | Human GLP-1R 9-3-H | GLP-1 | - | - | [1] |

Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model

| Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome | p-value | Reference |

| Rat | Haloperidol (0.75 mg/kg) + this compound | 10 | Significant reversal of catalepsy | < 0.0001 | |

| Rat | Haloperidol (0.75 mg/kg) + this compound | 30 | Significant reversal of catalepsy | < 0.0001 | |

| Rat | Haloperidol (1.5 mg/kg) + this compound | 30 | Significant reversal of catalepsy | < 0.0001 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GLP-1R signaling pathway modulated by this compound and the experimental workflow for assessing its in vivo efficacy.

GLP-1R Signaling Pathway

Activation of the GLP-1 receptor, a G protein-coupled receptor (GPCR), primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to enhanced insulin secretion, improved glucose homeostasis, and neuroprotective effects. This compound, as a PAM, binds to an allosteric site on the GLP-1R, enhancing the receptor's response to endogenous agonists like GLP-1.

In Vivo Efficacy Assessment Workflow

The primary in vivo model used to assess the early efficacy of this compound for potential Parkinson's disease treatment was the haloperidol-induced catalepsy model in rats. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state that serves as a behavioral proxy for the motor deficits seen in Parkinson's disease. The ability of this compound to reverse this catalepsy suggests a potential therapeutic benefit.

Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the human GLP-1 receptor.

Cell Line: Human GLP-1R expressing 9-3-H cells.

Materials:

-

This compound

-

GLP-1 (7-36) amide

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

96- or 384-well black, clear-bottom microplates

Procedure:

-

Cell Plating: Seed the human GLP-1R 9-3-H cells into the microplates at an appropriate density and allow them to attach overnight.

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1.

-

Assay:

-

Wash the cells to remove excess dye.

-

Add the this compound dilutions to the wells and incubate for a short period.

-

Add the fixed concentration of GLP-1 to the wells.

-

Measure the fluorescence intensity using a plate reader capable of detecting calcium flux (e.g., FLIPR).

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the concentration-response curve for this compound in the presence of GLP-1 to determine the EC50 and maximal response.

In Vivo Haloperidol-Induced Catalepsy in Rats

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of Parkinson's disease motor symptoms.

Animal Model: Male Sprague-Dawley rats.

Materials:

-

This compound

-

Haloperidol

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Catalepsy bar (horizontal bar raised approximately 10 cm from the surface)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate the rats to the testing environment.

-

Drug Administration:

-

Administer haloperidol (0.75 or 1.5 mg/kg) via intraperitoneal (i.p.) injection to induce catalepsy.

-

Administer either vehicle or this compound (10 or 30 mg/kg) i.p. at a specified time relative to the haloperidol injection.

-

-

Catalepsy Assessment (Bar Test):

-

At various time points post-drug administration (e.g., 30, 60, and 90 minutes), gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the latency (in seconds) for the rat to remove both forepaws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the latency to move in the this compound-treated groups to the vehicle- and haloperidol-only control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant decrease in latency indicates a reversal of catalepsy.

Conclusion

The early-stage research on this compound has established it as a CNS-penetrant positive allosteric modulator of the GLP-1R with promising in vivo activity in a preclinical model of Parkinson's disease. The data presented in this guide provide a foundational understanding of its pharmacological properties and the experimental methodologies used for its initial characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound and its mechanism of action in the context of neurodegenerative diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU0453379 Dosing in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of VU0453379, a selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), in rodent models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.

Quantitative Dosing and Pharmacokinetic Data

The following tables summarize the reported dosing concentrations and pharmacokinetic parameters of this compound in mice. This data is essential for dose selection and experimental design in efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Table 1: this compound Dosing in Rodent Models

| Parameter | Value | Species | Administration Route | Vehicle | Reference |

| Dose | 56.6 mg/kg | Mouse | Intraperitoneal (i.p.) | 10% DMSO / 90% (20% HP-β-CD in saline) | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice (56.6 mg/kg, i.p.)

| Parameter | Value | Unit |

| Cmax (Plasma) | 1098 | ng/mL |

| Tmax (Plasma) | 0.25 | h |

| AUC (Plasma) | 1296 | hng/mL |

| Cmax (Brain) | 486 | ng/g |

| Tmax (Brain) | 0.5 | h |

| AUC (Brain) | 1148 | hng/g |

| Brain/Plasma Ratio | 0.89 |

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound in rodent models based on published research.

Vehicle Formulation

A common vehicle for the in vivo administration of this compound is a multi-component system designed to solubilize the compound for injection.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.

-

Dissolve the required amount of this compound hydrochloride in DMSO to create a stock solution.

-

For the final formulation, mix the this compound stock solution with the 20% HP-β-CD in saline to achieve a final vehicle composition of 10% DMSO and 90% (20% HP-β-CD in saline).

-

Ensure the final solution is clear and free of precipitation before administration.

Note: A supplier of this compound hydrochloride also suggests an alternative formulation for a clear solution of ≥ 2.5 mg/mL: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Administration via Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for administering this compound in mice to study its systemic and central nervous system (CNS) effects.

Procedure:

-

Restrain the mouse appropriately, ensuring the abdomen is accessible.

-

Draw the prepared this compound formulation into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27 gauge).

-

Insert the needle into the lower right or left quadrant of the abdomen, at an angle of approximately 30 degrees, being careful to avoid puncturing the internal organs.

-

Gently aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.

-

Slowly inject the full dose into the peritoneal cavity.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any immediate adverse reactions.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

This compound Mechanism of Action

Caption: Mechanism of this compound as a GLP-1R positive allosteric modulator.

In Vivo Pharmacokinetic Study Workflow

References

Application Notes and Protocols for Utilizing VU0453379 in Haloperidol-Induced Catalepsy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol-induced catalepsy is a widely utilized preclinical animal model that mimics the extrapyramidal side effects (EPS) observed in patients treated with typical antipsychotic drugs.[1][2] These motor disturbances, such as parkinsonism, are primarily attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway.[1][3] This dopamine receptor antagonism leads to a functional overactivity of the cholinergic system, presenting a key target for intervention.[4] VU0453379 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. M1 receptors are highly expressed in the striatum and are involved in modulating motor activity. The application of an M1 PAM like this compound in this model allows for the investigation of its potential to mitigate antipsychotic-induced motor side effects by selectively enhancing cholinergic transmission through M1 receptors.

These application notes provide detailed protocols for researchers to assess the efficacy of this compound in reversing or preventing haloperidol-induced catalepsy in rodent models.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway of haloperidol-induced catalepsy and a typical experimental workflow for evaluating the effects of this compound.

References

- 1. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Parkinsonism driven by antipsychotics originates from dopaminergic control of striatal cholinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a cholinergic role in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays: Evaluating VU0453379 Activity at the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0453379 is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. As an ago-PAM, this compound exhibits its own agonist activity at the GLP-1R and also enhances the receptor's response to endogenous ligands like GLP-1. This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound, focusing on two primary signaling pathways: intracellular calcium mobilization and cyclic adenosine monophosphate (cAMP) accumulation.

Signaling Pathways of the GLP-1 Receptor

The GLP-1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs and Gαq pathways.[1]

-

Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP, a crucial second messenger, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn mediate various cellular responses, including glucose-dependent insulin secretion.[2][3]

-

Gαq Pathway: The GLP-1R can also couple to Gαq, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]

The following diagram illustrates these key signaling cascades.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data for this compound activity in cell-based assays.

Table 1: Agonist Activity of this compound at the Human GLP-1 Receptor

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | 9-3-H cells expressing human GLP-1R | EC50 | 1.3 µM | [5] |

| cAMP Accumulation | HEK293 cells expressing human GLP-1R | EC50 | >30 µM |

Table 2: Positive Allosteric Modulator (PAM) Activity of this compound

| Assay Type | Cell Line | Co-agonist (Concentration) | Parameter | Value | Reference |

| Calcium Mobilization | 9-3-H cells expressing human GLP-1R | GLP-1 (EC20) | EC50 | 1.8 µM | |

| Calcium Mobilization | 9-3-H cells expressing human GLP-1R | Exenatide | EC50 | 8.4 µM | |

| Calcium Mobilization | 9-3-H cells expressing human GLP-1R | Liraglutide | EC50 | 30 µM | |

| cAMP Accumulation | HEK293 cells expressing hGLP-1R | GLP-1 (10 nM) | Potentiation | >30% | |

| Insulin Secretion | INS-1 β-cells | GLP-1 | Potentiation | 1.8-fold |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GLP-1R activation. It is a robust method for detecting both the agonist and PAM activities of this compound.

Workflow Diagram

References

- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Assessing Blood-Brain Barrier Penetration of M1 Positive Allosteric Modulators: A Representative Study Featuring VU0467319

For Researchers, Scientists, and Drug Development Professionals

Application Note

The development of therapeutic agents targeting the central nervous system (CNS) necessitates a thorough evaluation of their ability to cross the blood-brain barrier (BBB). This document provides a detailed protocol for assessing the BBB penetration of novel M1 positive allosteric modulators (PAMs), a class of compounds with therapeutic potential for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. While this protocol is broadly applicable, it will use the M1 PAM clinical candidate VU0467319 (also known as VU319) as a case study to illustrate the experimental procedures and data presentation. The methodologies described herein are fundamental for determining key pharmacokinetic parameters that govern CNS exposure, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

Key Quantitative Data

A critical aspect of assessing BBB penetration is the quantitative measurement of the compound's concentration in both the brain and plasma over time. The following tables summarize representative pharmacokinetic data for VU0467319 in preclinical species, highlighting its favorable CNS penetration profile.

Table 1: Central Nervous System Penetration of VU0467319 in Rodents

| Species | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |

| Mouse | 0.77 | 1.3 |

| Rat | 0.64 | 0.91 |

| Data derived from studies on VU0467319, a potent M1 PAM.[1] |

Table 2: In Vivo Efficacy and Brain Exposure of VU0467319 in a Rat Model

| Dose (mg/kg, PO) | Total Brain Concentration (µM) | Efficacy in Novel Object Recognition (NOR) |

| 0.3 | 0.4 | Trend towards efficacy |

| 1.0 | 1.0 | Minimum Effective Dose (MED) |

| 3.0 | 3.2 | Maximum Recognition Index |

| 5.6 | 7.2 | Maximum Recognition Index |

| This table illustrates the correlation between brain exposure and pharmacological effect.[1] |

Experimental Protocols

The following sections detail the essential in vivo and analytical procedures required to assess the BBB penetration of a test compound like VU0453379.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the steps for determining the brain and plasma concentrations of a test compound following systemic administration to mice or rats.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle for dosing (e.g., 20% β-cyclodextrin)

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Dosing gavage needles and syringes

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Surgical tools for brain extraction

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenizer

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Dosing: Administer the test compound to a cohort of animals at a specified dose (e.g., 10 mg/kg) via oral gavage (PO) or intravenous (IV) injection.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours) post-dosing, anesthetize a subset of animals.

-

Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Brain Tissue Collection: Following blood collection, perfuse the animals with ice-cold PBS to remove blood from the brain vasculature.

-

Brain Homogenization: Carefully dissect the brain, weigh it, and homogenize it in a known volume of PBS or an appropriate buffer to create a brain homogenate.

-

Sample Storage: Store the brain homogenate at -80°C until analysis.

Sample Analysis by LC-MS/MS

This protocol describes the quantification of the test compound in plasma and brain homogenate samples.

Materials:

-

Plasma and brain homogenate samples

-

Internal standard (a stable isotope-labeled version of the analyte is preferred)

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw plasma and brain homogenate samples on ice.

-

To a known volume of each sample, add the internal standard.

-

Precipitate proteins by adding a sufficient volume of cold organic solvent (e.g., acetonitrile).

-

Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Separate the analyte from matrix components using a suitable chromatographic gradient.[2][3][4]

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the compound's properties.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the test compound in the plasma and brain homogenate samples by interpolating from the calibration curve.

-

Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain by the concentration in the plasma.

-

Visualizations

Signaling Pathway

References

- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0453379: A CNS-Penetrant Positive Allosteric Modulator of the GLP-1 Receptor for Neuropharmacological Research

Application Notes and Protocols

For Research Use Only

Introduction

VU0453379 is a selective, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, this compound enhances the signaling of the endogenous GLP-1 peptide, offering a valuable tool for investigating the therapeutic potential of GLP-1R modulation in the CNS. GLP-1R is a Class B G protein-coupled receptor (GPCR) with established roles in glucose homeostasis and emerging functions in neuroprotection, learning, and memory.[2] This document provides detailed application notes and protocols for the use of this compound as a tool compound in neuropharmacology research.

Mechanism of Action

This compound acts as a positive allosteric modulator, binding to a site on the GLP-1R distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This allosteric binding potentiates the receptor's response to GLP-1, thereby amplifying downstream signaling pathways. The primary signaling cascade initiated by GLP-1R activation involves the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] This can lead to a variety of cellular responses, including the mobilization of intracellular calcium.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Receptor/Assay | Source |

| EC50 | 1.3 µM | GLP-1R (Calcium Mobilization) |

Note: Binding affinity (Ki/Kd) and a comprehensive selectivity profile for this compound against a broad panel of receptors are not currently available in the public domain.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Effect | Source |

| Haloperidol-Induced Catalepsy (Rat) | 10 and 30 mg/kg, i.p. | Dose-dependent reversal of catalepsy |

Note: Detailed pharmacokinetic parameters such as half-life, Cmax, Tmax, clearance, and specific brain-to-plasma ratio for this compound are not fully available. However, the compound has been characterized as CNS penetrant.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GLP-1 receptor, which is potentiated by this compound.

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay

This protocol is designed to measure the potentiation of GLP-1-induced intracellular calcium mobilization by this compound in cells expressing the human GLP-1R.

-

Experimental Workflow:

-

Materials:

-

HEK293 cells stably expressing the human GLP-1R

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM calcium-sensitive dye

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

GLP-1 (7-36) amide

-

Automated fluorometric plate reader (e.g., FLIPR, FlexStation)

-

-

Procedure:

-

Cell Seeding: Seed GLP-1R expressing cells into black, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. Prepare a solution of GLP-1 at a concentration corresponding to its EC20 in the assay.

-

Assay: a. After incubation, wash the cells with Assay Buffer. b. Add the desired concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes). c. Place the plate in the fluorometric plate reader and record baseline fluorescence. d. Inject the GLP-1 solution into the wells and continue recording the fluorescence signal for at least 2 minutes.

-

Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the concentration of this compound to determine its EC50.

-

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the ability of this compound to potentiate GLP-1-mediated insulin secretion from pancreatic islets in response to glucose.

-

Materials:

-

Isolated pancreatic islets (e.g., from mouse)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

-

KRBH with high glucose (e.g., 16.7 mM)

-

This compound

-

GLP-1 or a stable analog like Exendin-4

-

Insulin ELISA kit

-

-

Procedure:

-

Islet Preparation: Isolate pancreatic islets using standard collagenase digestion methods. Allow islets to recover overnight in culture.

-

Pre-incubation: Hand-pick islets of similar size and place them in KRBH with low glucose for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: a. Divide islets into treatment groups (e.g., low glucose, high glucose, high glucose + GLP-1, high glucose + GLP-1 + this compound). b. Incubate the islets in their respective stimulation buffers for 1 hour at 37°C.

-

Sample Collection: After incubation, collect the supernatant from each group.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare the potentiation of insulin secretion by this compound in the presence of GLP-1 and high glucose.

-

In Vivo Assays

1. Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol. This effect is likely mediated by the potentiation of endogenous GLP-1 in the CNS.

-

Experimental Workflow:

-

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Haloperidol solution

-

This compound formulation (e.g., in 10% Tween 80 in saline)

-

Catalepsy bar apparatus (a horizontal bar raised approximately 10 cm from the surface)

-

Stopwatch

-

-

Procedure:

-

Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.

-

Induction of Catalepsy: Administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to the rats.

-

Drug Administration: Approximately 30 minutes after haloperidol administration, administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.

-

Catalepsy Measurement: a. At defined time points after this compound administration (e.g., 30, 60, and 90 minutes), place the rat's forepaws gently on the horizontal bar. b. Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. c. A cut-off time (e.g., 180 seconds) should be established.

-

Data Analysis: Compare the latency to move between the vehicle-treated and this compound-treated groups at each time point. A significant reduction in latency indicates a reversal of catalepsy.

-

Formulation for In Vivo Studies

For in vivo administration, this compound can be formulated as a suspension. A common vehicle is 10% Tween 80 in sterile saline. It is crucial to ensure the compound is homogenously suspended before each administration.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer

The information provided in this document is for research purposes only and is not intended for human or veterinary use. The experimental protocols are provided as a guide and may require optimization for specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Potential of VU0453379 in Exploring the Role of M1 Muscarinic Receptors in Metabolic Disorders

Introduction